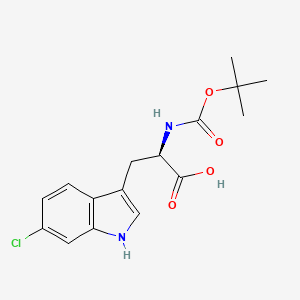

Boc-6-chloro-D-tryptophan

Descripción general

Descripción

Boc-6-chloro-D-tryptophan: is a derivative of the amino acid tryptophan, where the amino group is protected by a Boc (tert-butoxycarbonyl) group, and a chlorine atom is substituted at the 6-position of the indole ring. This compound is primarily used in biochemical and pharmaceutical research due to its unique properties and reactivity.

Synthetic Routes and Reaction Conditions:

Starting Material: The synthesis of this compound typically begins with D-tryptophan as the starting material.

Protection of Amino Group: The amino group of D-tryptophan is protected using Boc-anhydride in the presence of a base such as triethylamine.

Chlorination: The indole ring of the protected D-tryptophan is then chlorinated using reagents like N-chlorosuccinimide (NCS) to introduce the chlorine atom at the 6-position.

Industrial Production Methods: The industrial production of this compound involves scaling up the above synthetic routes, ensuring high purity and yield. The process is optimized to minimize by-products and maximize efficiency, often involving continuous flow reactors and advanced purification techniques.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, often using oxidizing agents like hydrogen peroxide or m-CPBA (meta-chloroperoxybenzoic acid).

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: The chlorine atom at the 6-position can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, m-CPBA, and various metal catalysts.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Nucleophiles like sodium azide, iodide ions, and various bases.

Major Products Formed:

Oxidation: Oxidized derivatives of this compound, such as oxo derivatives.

Reduction: Reduced derivatives, including alcohols or amines.

Substitution: Substituted derivatives with different functional groups replacing the chlorine atom.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Boron Neutron Capture Therapy (BNCT)

One of the significant applications of Boc-6-chloro-D-tryptophan is in the development of boron-containing compounds for BNCT. BNCT is a targeted cancer therapy that utilizes boron-10 to selectively destroy tumor cells when exposed to neutron radiation. Studies have shown that Boc-protected tryptophan derivatives, including this compound, exhibit promising boron accumulation in tumor cells, making them potential candidates for BNCT agents.

In a study evaluating various tryptophan derivatives, this compound demonstrated a tumor-to-normal tissue (T/N) ratio exceeding 5 after 4 hours of incubation in tumor cells, indicating effective targeting capabilities. The study highlighted that derivatives with multiple Boc protection groups showed enhanced accumulation compared to partially protected counterparts .

Bioactive Compound Research

this compound has also been identified as a bioactive compound influencing biological processes. Research has indicated that D-tryptophan analogs can induce specific cellular responses, such as ovarian development in certain organisms. The potency of D-tryptophan was found to be significantly higher than its L-counterpart, suggesting that Boc-modified derivatives could be explored for their bioactivity in developmental biology .

Agricultural Applications

Plant Growth Regulation

Tryptophan and its derivatives, including this compound, have been investigated for their roles as plant growth regulators. Studies indicate that applying tryptophan compounds can enhance crop yield and synchronize fruit set by inducing auxin responses in plants. For instance, field trials demonstrated that foliar applications of tryptophan derivatives resulted in increased fruit weight and number in tomato plants .

The mechanisms behind these effects involve the modulation of auxin biosynthesis pathways, which are crucial for plant growth and development. The use of non-toxic tryptophan derivatives presents an environmentally friendly alternative to synthetic growth regulators .

Biochemical Research

Proteomics and Enzyme Studies

this compound is utilized in proteomics research due to its ability to modify protein structures selectively. The compound serves as a useful building block for synthesizing peptide libraries that can be screened for specific enzymatic activities or binding affinities. Its incorporation into peptides allows researchers to study the effects of halogen substitutions on protein function and stability.

Additionally, Boc-protected amino acids are commonly used in solid-phase peptide synthesis (SPPS), facilitating the production of complex peptides for therapeutic and research purposes .

Case Studies

Mecanismo De Acción

The mechanism by which Boc-6-chloro-D-tryptophan exerts its effects depends on its specific application. In biochemical research, it often acts as a substrate or inhibitor for enzymes that interact with tryptophan residues. The Boc-protected amino group prevents unwanted side reactions, allowing for more controlled studies of enzyme activity and protein interactions.

Molecular Targets and Pathways Involved:

Enzymes: Proteases, kinases, and other enzymes that recognize tryptophan residues.

Pathways: Signal transduction pathways, metabolic pathways involving tryptophan derivatives.

Comparación Con Compuestos Similares

6-Chloro-L-tryptophan: The enantiomer of Boc-6-chloro-D-tryptophan, used in similar research applications.

Boc-tryptophan: The Boc-protected form of tryptophan without the chlorine substitution.

6-Halogenated Tryptophan Derivatives: Other halogenated derivatives of tryptophan, such as 6-fluoro-D-tryptophan.

Uniqueness: this compound is unique due to the combination of the Boc-protected amino group and the chlorine substitution, which provides distinct reactivity and stability compared to other tryptophan derivatives. This makes it particularly useful in specific biochemical and pharmaceutical applications.

Actividad Biológica

Boc-6-chloro-D-tryptophan is a derivative of the amino acid tryptophan, which has garnered attention for its potential biological activities, particularly in therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C16H19ClN2O4

- Molecular Weight : 338.79 g/mol

This compound functions primarily through its interaction with various biological pathways. It is known to influence the kynurenine pathway, which is critical in the metabolism of tryptophan. This pathway not only plays a role in neurotransmitter synthesis but also has implications in immune response and neurodegenerative diseases.

1. Antimicrobial Properties

Research has indicated that D-tryptophan derivatives exhibit significant antimicrobial activity. For instance, D-tryptophan has shown effectiveness against food-borne pathogens by delaying their growth and preventing biofilm formation. The mechanism appears to involve alterations in the extracellular matrix that hinder bacterial adhesion and proliferation .

2. Anti-tumor Activity

This compound has been studied for its potential use in boron neutron capture therapy (BNCT). In vitro studies demonstrated that Boc-protected tryptophan derivatives, including this compound, accumulate preferentially in tumor cells compared to normal cells, suggesting a selective targeting mechanism that could enhance therapeutic efficacy .

| Compound | Tumor Accumulation (ppm) | T/N Ratio (4h) |

|---|---|---|

| TB-5-BT | 450 | >9 |

| TB-6-BT | 300 | >5 |

| DBA-5-BT | 300 | >9 |

3. Neuroprotective Effects

The compound's structural similarity to neurotransmitters suggests potential neuroprotective effects. Studies on related compounds have indicated that tryptophan derivatives can modulate neuroinflammatory responses and may protect against neurotoxic metabolites like quinolinic acid .

Case Study 1: Antimicrobial Efficacy

A systematic review highlighted D-tryptophan's antimicrobial properties against various pathogens. The study found that at concentrations above 40 mM, D-tryptophan significantly inhibited pathogen growth, showcasing its potential as a natural antimicrobial agent .

Case Study 2: Tumor Selectivity

In a study assessing the efficacy of tryptophan derivatives for BNCT, this compound demonstrated superior tumor selectivity with a T/N ratio exceeding 5 after 4 hours of incubation in tumor cell lines. This selectivity positions it as a promising candidate for targeted cancer therapies .

Research Findings

Recent studies have focused on the pharmacodynamics of this compound and its derivatives. Notably:

- In Vitro Studies : Accumulation studies reveal that Boc-protected derivatives show enhanced uptake in tumor cells compared to their unprotected counterparts.

- In Vivo Studies : Ongoing research aims to evaluate the therapeutic window and safety profile of this compound in animal models.

Propiedades

IUPAC Name |

(2R)-3-(6-chloro-1H-indol-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19ClN2O4/c1-16(2,3)23-15(22)19-13(14(20)21)6-9-8-18-12-7-10(17)4-5-11(9)12/h4-5,7-8,13,18H,6H2,1-3H3,(H,19,22)(H,20,21)/t13-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIUZGOVYNVWFFN-CYBMUJFWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CNC2=C1C=CC(=C2)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CC1=CNC2=C1C=CC(=C2)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19ClN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.78 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.